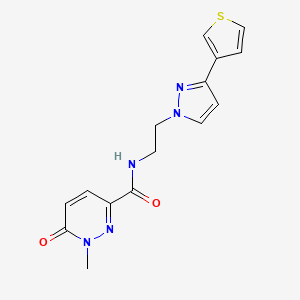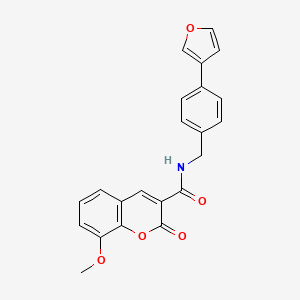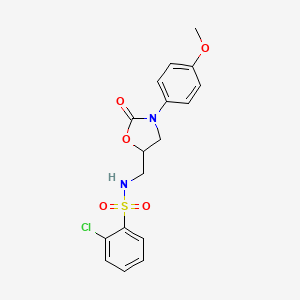
1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Aplicaciones Científicas De Investigación
Nature of Urea-Fluoride Interaction
Urea derivatives exhibit significant interactions through hydrogen bonding with various anions, leading to complexes with differing stabilities. These interactions are crucial in understanding the chemical behavior of urea derivatives in various solvents and conditions. The study by Boiocchi et al. (2004) demonstrates the interaction dynamics between urea and fluoride ions, revealing the potential for urea deprotonation and subsequent chemical reactions (Boiocchi et al., 2004).
Corrosion Inhibition
Urea derivatives have been investigated for their effectiveness as corrosion inhibitors for metals in acidic solutions. Bahrami and Hosseini (2012) explored the inhibition effect of specific urea derivatives on mild steel corrosion, finding that these compounds act as mixed-type inhibitors and exhibit good performance in protecting steel against corrosion. This suggests potential applications in industrial processes and maintenance (Bahrami & Hosseini, 2012).
Synthesis and Biological Evaluation of Urea Derivatives
The synthesis and evaluation of urea derivatives for biological and pharmacological activities have been a significant area of research. Various studies have synthesized urea derivatives to explore their antiproliferative effects against cancer cell lines, showcasing the potential of these compounds as anticancer agents. For example, Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects and highlighting the potential of these derivatives as BRAF inhibitors for cancer treatment (Feng et al., 2020).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-3-22-11-16(13-7-4-5-10-17(13)22)21-18(23)20-15-9-6-8-14(19)12(15)2/h4-11H,3H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMFNTRUXWNRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

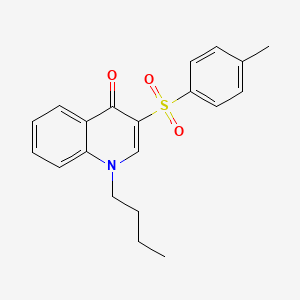
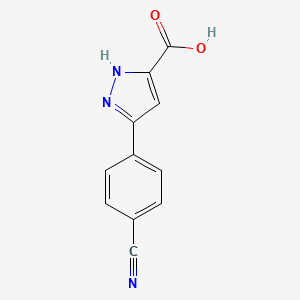
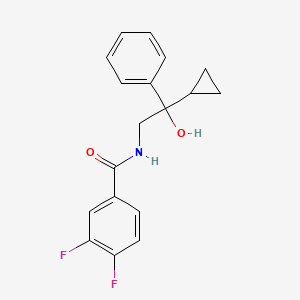
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
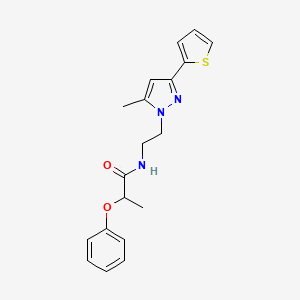
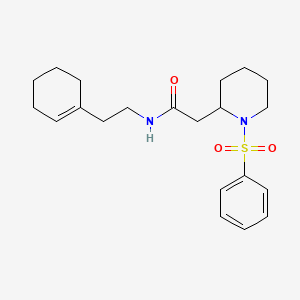
![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)
![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)
